molecular formula C11H11N3O4S B12942897 Phenyl (1-methyl-1H-imidazole-2-sulfonyl)carbamate CAS No. 89518-04-7

Phenyl (1-methyl-1H-imidazole-2-sulfonyl)carbamate

Cat. No.: B12942897
CAS No.: 89518-04-7
M. Wt: 281.29 g/mol
InChI Key: WUYPDASYMWGVIA-UHFFFAOYSA-N
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Description

Phenyl (1-methyl-1H-imidazol-2-yl)sulfonylcarbamate is a chemical compound that features a phenyl group attached to a sulfonylcarbamate moiety, which is further linked to a 1-methyl-1H-imidazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (1-methyl-1H-imidazol-2-yl)sulfonylcarbamate typically involves the reaction of phenyl isocyanate with 1-methyl-1H-imidazole-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenyl (1-methyl-1H-imidazol-2-yl)sulfonylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamate groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original sulfonyl or carbamate groups.

Scientific Research Applications

Phenyl (1-methyl-1H-imidazol-2-yl)sulfonylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Phenyl (1-methyl-1H-imidazol-2-yl)sulfonylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Phenyl (1-methyl-1H-imidazol-2-yl)sulfonylcarbamate can be compared with other similar compounds, such as:

    Phenyl (1H-imidazol-2-yl)sulfonylcarbamate: Lacks the methyl group on the imidazole ring, which may affect its reactivity and biological activity.

    Phenyl (1-methyl-1H-imidazol-2-yl)carbamate: Lacks the sulfonyl group, which may influence its chemical properties and applications.

    Phenyl (1-methyl-1H-imidazol-2-yl)sulfonamide: Contains a sulfonamide group instead of a sulfonylcarbamate group, leading to different chemical and biological properties.

Properties

CAS No.

89518-04-7

Molecular Formula

C11H11N3O4S

Molecular Weight

281.29 g/mol

IUPAC Name

phenyl N-(1-methylimidazol-2-yl)sulfonylcarbamate

InChI

InChI=1S/C11H11N3O4S/c1-14-8-7-12-10(14)19(16,17)13-11(15)18-9-5-3-2-4-6-9/h2-8H,1H3,(H,13,15)

InChI Key

WUYPDASYMWGVIA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1S(=O)(=O)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

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